Cyc065

Vue d'ensemble

Description

CYC-065, également connu sous le nom de fadraciclib, est un nouvel inhibiteur de la kinase dépendante des cyclines. Les kinases dépendantes des cyclines sont des enzymes qui jouent un rôle crucial dans la régulation du cycle cellulaire et de la transcription. CYC-065 a montré un potentiel prometteur en ciblant des voies clés de survie et oncogéniques dans les cellules cancéreuses, ce qui en fait un agent thérapeutique potentiel pour divers types de cancer .

Applications De Recherche Scientifique

CYC-065 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.

Biology: Researchers use CYC-065 to investigate the molecular mechanisms of cell proliferation and apoptosis.

Medicine: CYC-065 is being evaluated in clinical trials for its potential to treat various cancers, including leukemia, lymphoma, and solid tumors

Mécanisme D'action

Target of Action

Cyc065, also known as Fadraciclib, is a novel CDK inhibitor that primarily targets Cyclin-dependent kinases (CDKs) . CDKs play a crucial role in cell cycle regulation and are involved in cancer hallmarks such as uncontrolled proliferation and increased survival . The primary targets of this compound are CDK2 and CDK9 . These kinases regulate the transcription of key oncogenic and pro-survival proteins .

Mode of Action

This compound exhibits improved potency and selectivity for CDK2 and CDK9 compared to its predecessor, seliciclib . It inhibits CDK9-mediated transcription, leading to a decrease in the levels of RNA polymerase II C-terminal domain serine 2 phosphorylation . This results in the downregulation of the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and the MYC oncoprotein .

Biochemical Pathways

The inhibition of CDK9 by this compound blocks transcription in vitro, depleting the intrinsically short-lived anti-apoptotic protein Mcl-1 and inducing apoptosis . This action disrupts the pro-survival pathways in cancer cells, leading to their death . The combination of this compound with BCL2 inhibitors, including venetoclax, is synergistic in leukemic cell models, as predicted from simultaneous inhibition of MCL1 and BCL2 pro-survival pathways .

Pharmacokinetics

The plasma concentration of this compound is dose-proportional, crossing the target engagement threshold level with increasing duration at higher dose levels . This suggests that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which impact its bioavailability.

Result of Action

The mechanism of action of this compound leads to rapid apoptosis in cancer cells . This cellular potency translates to promising anti-cancer activity in human leukemia mouse xenograft models . In addition, this compound treatment augmented anaphase catastrophe in diverse cancers including lymphoma, lung, colon, and pancreatic cancers .

Analyse Biochimique

Biochemical Properties

Cyc065 interacts with CDK2 and CDK9, enzymes that play a crucial role in cell cycle regulation . It exhibits high selectivity across the kinome . The mechanism of action of this compound is consistent with potent inhibition of CDK9-mediated transcription .

Cellular Effects

This compound has shown to decrease levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1), and MYC oncoprotein . This leads to the induction of rapid apoptosis in cancer cells . In addition, this compound treatment has been observed to induce an increase in G1 population with no significant induction of cell death in non-malignant derived cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the activity of CDK2, 5, and 9 . This leads to inhibition of CDK2, 5, and 9-dependent cellular pathways, downregulation of genes involved in the pro-survival pathway, prevention of the activation of DNA double-strand break repair pathways, and induction of both cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

This compound treatment has been observed to augment anaphase catastrophe in diverse cancers including lymphoma, lung, colon, and pancreatic cancers . This effect was observed over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied. It has shown promising anti-cancer activity in human leukemia mouse xenograft models

Metabolic Pathways

This compound is involved in the regulation of key oncogenic and pro-survival proteins, including CDK9

Méthodes De Préparation

La synthèse de CYC-065 implique l'optimisation de l'échafaudage de l'aminopurine du séliciclib. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir les transformations chimiques souhaitées .

Analyse Des Réactions Chimiques

CYC-065 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de CYC-065 peut entraîner la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .

Applications de la recherche scientifique

CYC-065 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des kinases dépendantes des cyclines et leur rôle dans la régulation du cycle cellulaire.

Biologie : Les chercheurs utilisent CYC-065 pour étudier les mécanismes moléculaires de la prolifération cellulaire et de l'apoptose.

Médecine : CYC-065 est évalué dans des essais cliniques pour son potentiel de traitement de divers cancers, notamment la leucémie, le lymphome et les tumeurs solides

Mécanisme d'action

CYC-065 exerce ses effets en inhibant la kinase dépendante des cyclines 2 et la kinase dépendante des cyclines 9. Ces enzymes sont impliquées dans la régulation du cycle cellulaire et de la transcription. En inhibant ces kinases, CYC-065 perturbe la phosphorylation de l'ARN polymérase II, conduisant à une diminution de la transcription de protéines clés oncogéniques et de survie telles que la leucémie myéloïde cellulaire 1 et l'oncoprotéine MYC . Cela se traduit par l'induction de l'apoptose dans les cellules cancéreuses et l'inhibition de la croissance tumorale .

Comparaison Avec Des Composés Similaires

CYC-065 est unique dans sa forte sélectivité pour la kinase dépendante des cyclines 2 et la kinase dépendante des cyclines 9 par rapport à d'autres inhibiteurs de la kinase dépendante des cyclines. Des composés similaires comprennent :

La puissance et la sélectivité améliorées de CYC-065 en font un candidat prometteur pour la thérapie anticancéreuse ciblée .

Propriétés

IUPAC Name |

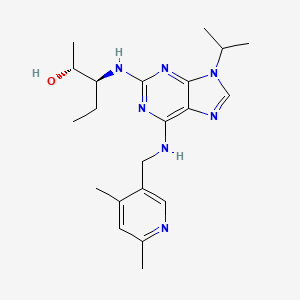

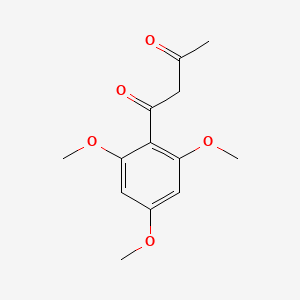

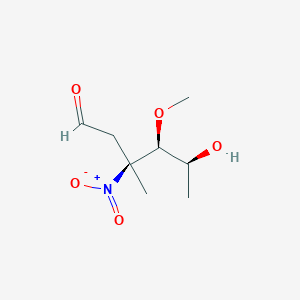

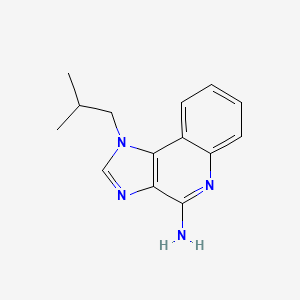

(2R,3S)-3-[[6-[(4,6-dimethylpyridin-3-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N7O/c1-7-17(15(6)29)25-21-26-19(18-20(27-21)28(11-24-18)12(2)3)23-10-16-9-22-14(5)8-13(16)4/h8-9,11-12,15,17,29H,7,10H2,1-6H3,(H2,23,25,26,27)/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPIYBKBHMZCJI-WBVHZDCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CN=C(C=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070790-89-4 | |

| Record name | CYC-065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070790894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYC-065 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15425 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FADRACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YET2XNU791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CYC065?

A1: this compound (Fadraciclib) is a potent and selective inhibitor of cyclin-dependent kinases 2 and 9 (CDK2 and CDK9). [, ] CDK9 regulates gene transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II). By inhibiting CDK9, this compound suppresses CDK9-dependent gene expression, leading to decreased levels of short-lived proteins like MCL1 (Myeloid Cell Leukemia 1), a key anti-apoptotic protein. [, , ] This disruption of MCL1 levels can trigger apoptosis in cancer cells. [, ]

Q2: How does this compound impact MYC-driven cancers?

A2: this compound demonstrates efficacy in cancers driven by MYC, such as certain subtypes of leukemia and breast cancer. [, , ] This is attributed to its dual inhibition of CDK9 and CDK2. Firstly, by inhibiting CDK9, this compound reduces MYC protein levels due to its rapid turnover. [, ] Additionally, preclinical evidence suggests synergistic effects when combining this compound with BET inhibitors, further disrupting MYC-driven pathways. []

Q3: Does this compound affect normal cells?

A3: While this compound effectively induces apoptosis in sensitive cancer cells, preclinical data suggest it has a lower impact on non-malignant cells. [] This difference in sensitivity may be due to variations in cell cycle control and dependence on anti-apoptotic proteins between malignant and normal cells, suggesting a potential therapeutic window for this compound. []

Q4: Is there information available about the molecular formula, weight, and spectroscopic data of this compound?

A4: The provided research articles focus on the biological activity and preclinical development of this compound. Detailed structural characterization data, including molecular formula, weight, and spectroscopic information, are not provided in these articles.

Q5: How does this compound interact with other anti-cancer agents?

A5: Preclinical studies show this compound synergizes with other anti-cancer agents, including venetoclax (a BCL2 inhibitor) and BET inhibitors. [, , ] The combination of this compound and venetoclax is particularly promising in MCL1-dependent cancers like chronic lymphocytic leukemia (CLL), where simultaneous suppression of MCL1 and BCL2 is more effective than targeting either protein alone. [, , ]

Q6: Are there any preclinical studies investigating this compound in combination with chemotherapy?

A6: Yes, research indicates that this compound enhances the efficacy of standard chemotherapy agents like cytarabine and azacitidine in AML cell lines and primary AML cells. [] The combination demonstrated synergistic effects on cell viability, apoptosis, and proliferation. []

Q7: Are there any known resistance mechanisms to this compound?

A7: While research highlights the promising activity of this compound, resistance mechanisms are emerging. Studies suggest that AML cell lines with reduced sensitivity to this compound could be targeted by adjusting treatment duration or combining this compound with BCL2 inhibitors. [] This suggests that the level of BCL2 family proteins might influence sensitivity to this compound. []

Q8: What information is available regarding the pharmacokinetics of this compound?

A8: In a first-in-human Phase 1 study, this compound was administered intravenously every three weeks to patients with advanced solid cancers. [] The study found that this compound exposure increased with dose, and the average half-life ranged from 1.64 to 3.9 hours. [] Notably, durable MCL1 suppression was observed in a majority of patients treated at the recommended Phase 2 dose. []

Q9: What preclinical models have been used to evaluate this compound?

A9: this compound efficacy has been extensively studied in various preclinical models, including cell-based assays using a panel of acute leukemia cell lines with different MLL (Mixed Lineage Leukemia) statuses. [, ] In vivo studies utilized mouse xenograft models, such as HL60 and EOL-1, to evaluate the compound's anti-tumor activity. []

Q10: Are there clinical trials investigating this compound?

A10: Yes, this compound is currently in Phase 1 clinical trials. One trial focuses on patients with advanced solid tumors (NCT02552953). [] Additional trials are investigating this compound in combination with venetoclax for relapsed or refractory CLL (NCT03739554) and relapsed refractory AML or myelodysplastic syndrome (MDS) (NCT04017546). [, ]

Q11: Is there research on this compound's impact on metastasis?

A11: Yes, studies suggest this compound may have anti-metastatic properties. Research using lung cancer models showed that this compound treatment significantly reduced tumor growth and the number of circulating tumor cells in vivo. [] Further investigation into the underlying mechanisms of this activity is ongoing. []

Q12: Has this compound been studied in the context of pediatric cancers?

A12: Preclinical studies indicate potential for this compound in MYCN-driven neuroblastoma, a pediatric cancer. [] this compound demonstrated selective targeting of MYCN-amplified neuroblastoma cells, leading to growth arrest and sensitization to apoptosis. [] Furthermore, research suggests this compound may be effective against GSCs (glioma stem cells) derived from pediatric high-grade glioma, highlighting its potential for further investigation in pediatric brain cancers. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)